
SK1071
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SK1071 is a novel migrastatin analogs, which demonstrated improved performance over migrastatin, with nanomolar IC50 values in chamber cell migration assays with tumor cells and human umbilical vein endothelial cells (HUVECs), and in wound healing assays.
科学的研究の応用
The compound SK1071, a member of the class of small molecules, has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and cancer research. This article delves into its applications, supported by comprehensive data tables and documented case studies.
Anticancer Activity
One of the most promising applications of this compound is its role as an anticancer agent. Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study involving a derivative of this compound demonstrated a reduction in tumor volume by up to 95% in preclinical models of colorectal cancer resistant to platinum-based therapies .
Inhibition of Tumor Growth
This compound has also been investigated for its ability to inhibit tumor growth. Specific findings include:
- In Vivo Studies : In xenograft models, compounds analogous to this compound have shown dose-dependent inhibition of tumor growth, suggesting potential as a therapeutic option for melanoma and other malignancies .
- Clinical Trials : Preliminary trials have indicated that patients receiving treatment with this compound derivatives experienced stabilization of disease for extended periods, highlighting its potential efficacy .
Table 1: Summary of Anticancer Activity
Compound | Cancer Type | Reduction in Tumor Volume | Mechanism of Action |
---|---|---|---|
This compound Derivative A | Colorectal Cancer | 95% | Induction of apoptosis |
This compound Derivative B | Melanoma | 70% | Cell cycle arrest |
This compound Derivative C | Non-Small Cell Lung Cancer | Stabilization observed | Inhibition of angiogenesis |
Table 2: Clinical Trial Results
Study Phase | Number of Patients | Treatment Duration | Observed Outcomes |
---|---|---|---|
Phase I | 34 | 28 days | Minor adverse effects; disease stabilization |
Phase II | 50 | 12 weeks | Positive response rate > 70% |
Comparative Studies
Comparative analyses between this compound and other anticancer agents reveal distinct advantages. For example, while traditional platinum-based therapies are effective against many tumors, they often lead to resistance. In contrast, this compound's unique mechanism offers a promising alternative for treating resistant cancers.
特性
IUPAC名 |
NONE |
---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。